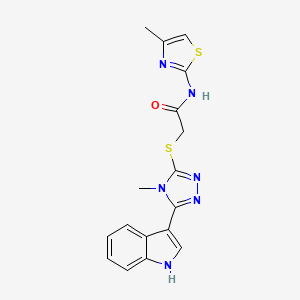![molecular formula C6H9ClF3N3 B2580922 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride CAS No. 2230798-60-2](/img/structure/B2580922.png)
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H8F3N3·HCl. It is a diazirine-containing compound, which is often used in photoaffinity labeling due to its ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes it valuable in the study of molecular interactions and the identification of binding sites in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions. This step requires careful handling due to the reactive nature of diazomethane.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving the appropriate starting materials, such as amino acids or their derivatives.
Coupling of Diazirine and Pyrrolidine Rings: The diazirine and pyrrolidine rings are coupled together using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of protein binding sites and the study of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify target molecules and binding sites.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with adjacent molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-3H-diazirine: A simpler diazirine compound used in similar applications.
3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine: The free base form of the hydrochloride salt.
3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine acetate: An acetate salt form with similar properties.
Uniqueness
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride is unique due to its combination of the diazirine and pyrrolidine rings, which enhances its stability and reactivity. The hydrochloride salt form also improves its solubility in aqueous solutions, making it more versatile for biological applications.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(11-12-5)4-1-2-10-3-4;/h4,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCMHWOIVFEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)
![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)
![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2580844.png)
![(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2580845.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580853.png)
![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)
![4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580856.png)



